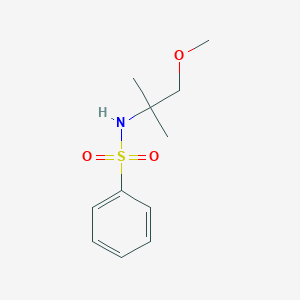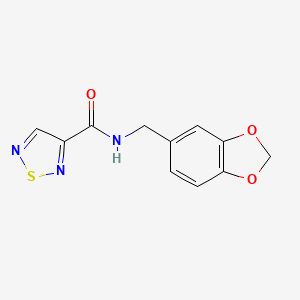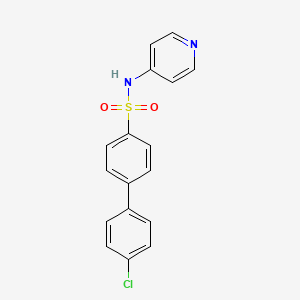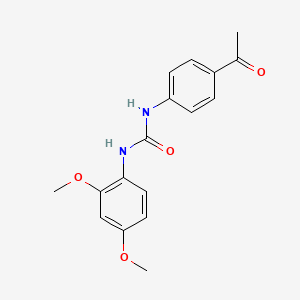![molecular formula C15H13ClO2 B5802881 1-{4-[(2-chlorophenoxy)methyl]phenyl}ethanone](/img/structure/B5802881.png)
1-{4-[(2-chlorophenoxy)methyl]phenyl}ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{4-[(2-chlorophenoxy)methyl]phenyl}ethanone, also known as clofibrate, is a synthetic lipid-lowering agent that belongs to the class of fibrates. It was first introduced in the 1960s as a treatment for hyperlipidemia, a condition characterized by high levels of lipids (fats) in the blood. Clofibrate works by activating peroxisome proliferator-activated receptors (PPARs) in the liver, which leads to the upregulation of genes involved in lipid metabolism and the downregulation of genes involved in lipogenesis.
作用机制
Clofibrate works by activating PPARs, which are transcription factors that regulate the expression of genes involved in lipid metabolism. Specifically, 1-{4-[(2-chlorophenoxy)methyl]phenyl}ethanone activates PPARα, which leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of genes involved in lipogenesis.
Biochemical and physiological effects:
Clofibrate has been shown to reduce triglyceride levels by up to 50% and increase HDL cholesterol levels by up to 20%. It also has anti-inflammatory and antioxidant effects, which may contribute to its beneficial effects on cardiovascular health. Additionally, 1-{4-[(2-chlorophenoxy)methyl]phenyl}ethanone has been shown to improve insulin sensitivity and glucose metabolism in patients with diabetes.
实验室实验的优点和局限性
Clofibrate is a widely used experimental tool for studying lipid metabolism and PPAR activation. It is relatively inexpensive and easy to obtain, and its effects on lipid metabolism are well-established. However, 1-{4-[(2-chlorophenoxy)methyl]phenyl}ethanone has some limitations as an experimental tool, including its potential for off-target effects and its limited specificity for PPARα.
未来方向
1. Further investigation of the mechanisms underlying the lipid-lowering effects of 1-{4-[(2-chlorophenoxy)methyl]phenyl}ethanone, including its effects on other metabolic pathways and signaling pathways.
2. Development of more specific PPAR agonists with fewer off-target effects and greater efficacy for the treatment of hyperlipidemia and related conditions.
3. Investigation of the potential use of 1-{4-[(2-chlorophenoxy)methyl]phenyl}ethanone and other PPAR agonists for the prevention and treatment of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).
4. Investigation of the potential use of 1-{4-[(2-chlorophenoxy)methyl]phenyl}ethanone and other PPAR agonists for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
5. Investigation of the potential use of 1-{4-[(2-chlorophenoxy)methyl]phenyl}ethanone and other PPAR agonists for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
合成方法
Clofibrate can be synthesized by the reaction of 2-chlorobenzyl chloride with phenylacetic acid in the presence of a base such as sodium hydroxide. The resulting product, 1-{4-[(2-chlorophenoxy)methyl]phenyl}ethanone, is then purified by recrystallization.
科学研究应用
Clofibrate has been extensively studied for its lipid-lowering effects and has been shown to be effective in reducing triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol levels in patients with hyperlipidemia. It has also been investigated for its potential use in the treatment of other conditions such as diabetes, obesity, and atherosclerosis.
属性
IUPAC Name |
1-[4-[(2-chlorophenoxy)methyl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-11(17)13-8-6-12(7-9-13)10-18-15-5-3-2-4-14(15)16/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMUSWDTNDRCAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(2-Chlorophenoxy)methyl]phenyl}-1-ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5802801.png)

![methyl 3-[(3-bromobenzoyl)amino]-2-methylbenzoate](/img/structure/B5802825.png)



![2,4,6-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5802859.png)
![2-[2-(dicyanomethylene)hydrazino]benzamide](/img/structure/B5802867.png)

![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5802886.png)
![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-2-iodobenzohydrazide](/img/structure/B5802890.png)
![3-(4-methoxyphenyl)-7,9-dimethyl-4,10-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B5802897.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5802904.png)
![N'-{5-bromo-2-[(3-bromobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5802909.png)